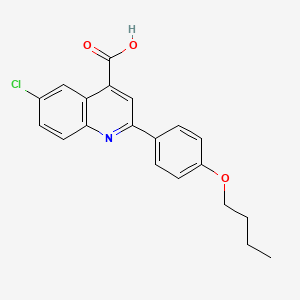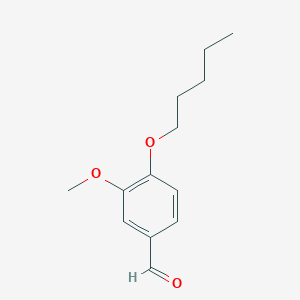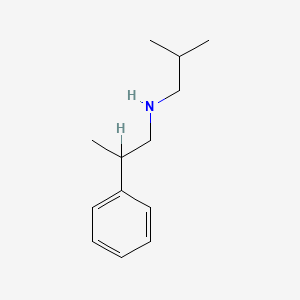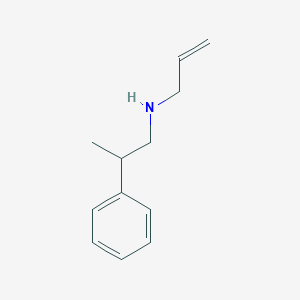
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
Vue d'ensemble
Description
“2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . The “4-Butoxyphenyl” suggests the presence of a phenyl group with a butoxy (four-carbon ether) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a carboxylic acid, a chloroquinoline, and a butoxyphenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid and chloroquinoline groups, both of which are reactive. The carboxylic acid could undergo reactions such as esterification or amide formation, while the chloroquinoline could potentially undergo nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The butoxy group could potentially increase the compound’s solubility in organic solvents .
Applications De Recherche Scientifique
Anti-Inflammatory, Analgesic, and Antipyretic Properties
The compound shares structural similarities with bufexamac, a hydroxamic acid derived from phenylacetamide . Bufexamac has anti-inflammatory, analgesic, and antipyretic properties . Therefore, “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” could potentially have similar applications in the medical field.
Non-Narcotic Analgesic
Bufexamac also acts as a non-narcotic analgesic . This means it can relieve pain without inducing a state of narcosis or sleep. If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” shares this property, it could be used in pain management.
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Bufexamac is classified as a non-steroidal anti-inflammatory drug (NSAID) . NSAIDs are commonly used to relieve pain and reduce inflammation. If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” has similar properties, it could be used as an NSAID.
Antipyretic
Bufexamac has antipyretic properties, meaning it can reduce fever . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” shares this property, it could be used to manage fever symptoms.
Dye-Sensitized Solar Cells
Compounds with similar structures have been used to modify titanium dioxide (TiO2) in dye-sensitized solar cells . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” can be used in a similar way, it could potentially improve the efficiency of these solar cells.
Liquid Crystalline Polymer Fiber
Compounds with a similar structure have been used in the creation of mesogen-jacketed liquid crystalline polymer fiber . If “2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” can be used in a similar way, it could potentially be used in the production of these fibers.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZXFDIKLFRUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)





![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B3168759.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)